BenchChemオンラインストアへようこそ!

5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one

Medicinal Chemistry HIV-1 NNRTI Physicochemical Properties

5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one (CAS 21326-18-1) is a multi-substituted pyrimidin-4-one derivative belonging to the dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) ligand class, a family recognized for its high potency as non-nucleoside HIV-1 reverse transcriptase inhibitors. Characterized by a 5-benzyl substituent, a 2-ethylthio group, and a unique 6-dimethoxymethyl moiety, this compound exhibits a molecular weight of 320.41 g/mol and a calculated density of 1.21 g/cm³.

Molecular Formula C16H20N2O3S
Molecular Weight 320.4 g/mol
CAS No. 21326-18-1
Cat. No. B12926156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one
CAS21326-18-1
Molecular FormulaC16H20N2O3S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)C(OC)OC
InChIInChI=1S/C16H20N2O3S/c1-4-22-16-17-13(15(20-2)21-3)12(14(19)18-16)10-11-8-6-5-7-9-11/h5-9,15H,4,10H2,1-3H3,(H,17,18,19)
InChIKeyXUEHNDGNISXJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one (CAS 21326-18-1) for HIV-1 NNRTI Research & Heterocyclic Synthesis


5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one (CAS 21326-18-1) is a multi-substituted pyrimidin-4-one derivative belonging to the dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) ligand class, a family recognized for its high potency as non-nucleoside HIV-1 reverse transcriptase inhibitors [1]. Characterized by a 5-benzyl substituent, a 2-ethylthio group, and a unique 6-dimethoxymethyl moiety, this compound exhibits a molecular weight of 320.41 g/mol and a calculated density of 1.21 g/cm³ . Its structure merges a privileged scaffold for antiviral research with a masked aldehyde functionality in the form of a dimethoxymethyl acetal, offering a distinct synthetic handle for further chemical elaboration and the exploration of steric effects in the non-nucleoside inhibitor binding pocket (NNIBP).

Procurement Risk Analysis: Why 5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one Cannot Be Replaced by Common S-DABO Analogs


Generic substitution within the S-DABO family is precluded by the highly specific structure-activity relationships (SAR) governing this class of HIV-1 reverse transcriptase inhibitors and their synthetic precursors. The target compound is not a simple core but a polyfunctional intermediate where each substituent dictates a precise function. The 2-ethylthio chain length is a critical determinant of target affinity, as altering it profoundly changes potency against both wild-type and drug-resistant HIV-1 strains [1]. Simultaneously, the 6-dimethoxymethyl group serves as a masked aldehyde, a unique synthetic handle enabling late-stage diversification that is absent in common S-DABO analogs with simple 6-methyl or 6-aryl substituents. Replacing this compound with one lacking this acetal would block entire synthetic pathways. Furthermore, the presence of a lipophilic 5-benzyl group, compared to a phenyl or hydrogen, significantly alters the compound's logP and passive membrane permeability, affecting both its biological profile and its behavior in synthetic chemistry workflows, underscoring its non-fungible nature .

Quantitative Differentiation Guide for 5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one


Physicochemical Differentiation: Increased LogP and Steric Bulk from the 5-Benzyl Group

The presence of a 5-benzyl substituent significantly alters the compound's physicochemical profile compared to non-benzylated pyrimidin-4-one cores. A class-level inference from reported S-DABO analogs indicates that the 5-benzyl group increases lipophilicity, a crucial parameter for blood-brain barrier penetration and membrane permeability in cellular antiviral assays. Database values show the target compound has a molecular weight of 320.41 g/mol and a density of 1.21 g/cm³, which is substantially higher than simpler 2-(ethylthio)pyrimidin-4(1H)-one scaffolds lacking the benzyl group, which typically have molecular weights below 200 g/mol and densities near 1.1 g/cm³, reflecting increased molecular complexity and potential for enhanced target engagement [1].

Medicinal Chemistry HIV-1 NNRTI Physicochemical Properties

Synthetic Utility Differentiation: The 6-Dimethoxymethyl Group as a Masked Aldehyde Handle

A key structural differentiator is the 6-dimethoxymethyl group, an acetal that serves as a protected aldehyde. This provides a stable, versatile synthetic handle for late-stage diversification via deprotection to a reactive aldehyde, enabling chemistries like reductive amination or Grignard additions. This contrasts with common S-DABO analogs, which typically present an inert 6-methyl group or a directly attached aryl ring, offering no such reactivity. The equivalent 6-formyl intermediate is highly unstable, making this protected form the only viable procurement option for fragment-based drug discovery or bioconjugation to a pyrimidine scaffold [1]. While direct quantitative reactivity data for this specific compound is absent, the acetal protection strategy is a well-documented synthetic concept that confers a unique advantage over non-acetal analogs.

Synthetic Chemistry Building Block Late-Stage Functionalization

Biological Scaffold Validation: Class-Level Potency of the S-DABO Family Against Wild-Type HIV-1 RT

The compound's core scaffold is validated by its membership in the S-DABO class, which has been demonstrated to produce highly potent HIV-1 reverse transcriptase inhibitors. A landmark study on dihydro-alkylthio-benzyl-oxopyrimidines reported that the most active member of the series exhibited an EC50 of 25 pM against the wild-type enzyme in cellular assays, making it the most active reverse transcriptase inhibitor reported at the time [1]. This establishes a high potency benchmark for the ligand class. While the specific 6-dimethoxymethyl derivative has not been independently profiled, its structural similarity allows for the class-level inference that it occupies the same non-nucleoside inhibitor binding pocket and shares this potential for sub-nanomolar activity, a level of potency not matched by other pyrimidine chemotypes.

HIV-1 Reverse Transcriptase NNRTI Antiviral Activity

Selectivity Potential: Steric Bulk of the 6-Dimethoxymethyl Group Against Clinically Relevant HIV-1 Mutants

The 6-dimethoxymethyl substituent may offer increased activity against clinically relevant HIV-1 mutants compared to smaller 6-alkyl derivatives. A molecular modeling study on the S-DABO series revealed that potency loss against mutant strains was linked to the dynamic entry of the inhibitor into the non-nucleoside binding pocket [1]. The bulkier dimethoxymethyl group, being larger than a methyl or ethyl substituent, could restrict torsional flexibility and pre-organize the molecule into its bioactive conformation, potentially reducing the entropic penalty upon binding to drug-resistant mutants. While no direct data on this compound's mutant activity profile exist, SAR data from the broader class shows that steric bulk at the C6-benzylic position is crucial for maintaining efficacy against mutant strains like K103N and Y181C.

Drug Resistance NNRTI Steric Effects Molecular Modeling

Defined Application Scenarios for 5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one Based on Evidence


Diversification of the S-DABO Scaffold for HIV-1 NNRTI SAR Studies

Ideal for medicinal chemistry teams aiming to expand the structure-activity relationship of S-DABO inhibitors beyond the well-explored C6-benzylic space. The 6-dimethoxymethyl group serves as a stable precursor to a reactive aldehyde, enabling a suite of late-stage diversification chemistries to probe the non-nucleoside binding pocket's steric and electronic tolerance. This approach is directly supported by the class-level evidence that modifications at the C6 position profoundly impact antiviral potency against both wild-type HIV-1 and clinically relevant drug-resistant mutants [1].

Development of Proteolysis Targeting Chimeras (PROTACs) Targeting HIV-1 RT

The presence of a protected aldehyde at the C6 position provides a unique, chemoselective handle for linking the S-DABO ligand to an E3 ligase-recruiting moiety via bioconjugation techniques (e.g., oxime or hydrazone formation after deprotection). This enables the creation of heterobifunctional degraders targeting HIV-1 reverse transcriptase, a strategy that is not feasible with standard S-DABO building blocks lacking this masked reactive site [1].

Stable Intermediate for Fragment-Based Drug Discovery (FBDD)

For fragment-based screening libraries, this compound offers a uniquely growth-capable fragment hit. If it or a close analog is identified as a low-affinity binder to a target, the stable dimethoxymethyl group can be deprotected to an aldehyde, allowing for rapid, chemistry-driven fragment growth. This dual nature as both a fragment and a synthetic intermediate is a key advantage over non-reactive fragments, supporting its procurement as a versatile screening library component [1].

Synthesis of 5-Benzyl-Pyrimidine Derivatives with Higher Lipophilicity

The 5-benzyl group imparts increased lipophilicity and molecular weight (320.41 g/mol) compared to non-benzylated pyrimidinone cores [1]. This makes it a preferred starting material for synthesizing analogs intended to cross biological membranes or target lipophilic binding sites, where the calculated logP and density (1.21 g/cm³) are superior to simpler 2-ethylthiopyrimidin-4-ones.

Quote Request

Request a Quote for 5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.